Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride
Description
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride is a quaternary ammonium compound characterized by a dodecyl (C12) hydrophobic chain, two hydroxyethyl groups, and a fluoride counterion. Its structure combines a long alkyl chain for surfactant activity with polar hydroxyethyl groups enhancing water solubility. This compound is primarily used in applications requiring cationic surfactancy, such as antimicrobial formulations, detergents, or specialty materials where fluoride-specific interactions are advantageous (e.g., dental hygiene products) .
Properties
CAS No. |
84864-64-2 |
|---|---|
Molecular Formula |
C16H36FNO2 |
Molecular Weight |
293.46 g/mol |
IUPAC Name |
2,2-dihydroxyethyl-dodecyl-dimethylazanium;fluoride |
InChI |
InChI=1S/C16H36NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;/h16,18-19H,4-15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZIJDQRCMNZZDIH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(O)O.[F-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride typically involves the reaction of dodecylamine with 2-chloroethanol in the presence of a base to form dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium chloride. This intermediate is then reacted with a fluoride source, such as sodium fluoride, to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The reactions are typically carried out in inert atmospheres to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Antimicrobial Applications
Quaternary ammonium compounds (QACs), including Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride, are recognized for their broad-spectrum antimicrobial activity. They are effective against a variety of pathogens, making them suitable for use in disinfectants and antiseptics.
Case Study: Efficacy Against Bacteria
Research indicates that QACs exhibit significant bactericidal properties. For instance, studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 0.5 |
| Escherichia coli | 18 | 0.5 |
Dental Care Applications
This compound has been explored for its potential in dental care, particularly in caries prophylaxis. The compound's fluoride component plays a crucial role in enhancing dental enamel resistance to acid dissolution.
Research Findings
A patent describes formulations containing this compound that can provide significant fluoride concentrations beneficial for oral health. Concentrations ranging from 100 ppm to 7500 ppm are recommended for various dental products such as toothpaste and mouthwash .
| Product Type | Fluoride Concentration (ppm) |
|---|---|
| Toothpaste | 100 - 4000 |
| Mouthwash | 500 - 3000 |
Surfactant Formulations
As a surfactant, this compound is utilized in formulations aimed at reducing surface tension and enhancing emulsification properties.
Applications in Cleaning Products
The compound's surfactant properties make it suitable for use in cleaning agents and personal care products. Its ability to solubilize oils and dirt enhances the efficacy of these formulations.
Example Formulation:
A cleaning solution containing this compound was tested for its cleaning efficiency against common household stains.
| Stain Type | Cleaning Efficiency (%) |
|---|---|
| Grease | 85 |
| Coffee | 75 |
| Ink | 70 |
Mechanism of Action
The mechanism of action of dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function .
Comparison with Similar Compounds
Counterion Variants
Quaternary ammonium compounds often differ in counterions, impacting solubility, conductivity, and biological activity.
Key Insight : Fluoride’s small size and high charge density enhance ionic interactions but may reduce solubility compared to bromide or chloride analogs. Bromide variants are more commonly studied for environmental monitoring due to their detectability .
Alkyl Chain Modifications
Alkyl chain length and substituents influence hydrophobicity and surfactant efficacy.
Key Insight : Longer alkyl chains (e.g., cetyl in hydroxycetyl derivatives) increase hydrophobicity, lowering CMC and enhancing surfactant efficiency. The dodecyl chain in the target compound balances hydrophobicity with solubility .
Functional Group Variations
Hydroxyethyl groups and additional substituents modulate hydrogen bonding and reactivity.
Key Insight : Phosphate counterions (e.g., in hydroxyethylcetyldimonium phosphate) enable ionic crosslinking in cosmetic formulations, while hydroxyethyl groups enhance solubility in aqueous systems .
Antimicrobial and Surfactant Efficiency
Ionic Conductivity
Toxicological Considerations
- Limited data exist on the fluoride variant’s toxicity.
Biological Activity
Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride (DHEF) is a quaternary ammonium compound known for its surfactant properties and biological activity, particularly as an antimicrobial agent. This article explores its synthesis, mechanism of action, biological effects, and applications in various fields.
DHEF is synthesized through the reaction of dodecylamine with 2-chloroethanol in the presence of a base to form an intermediate, which is then reacted with a fluoride source like sodium fluoride. The resulting compound has the following properties:
| Property | Details |
|---|---|
| CAS No. | 84864-64-2 |
| Molecular Formula | C16H36FNO2 |
| Molecular Weight | 293.46 g/mol |
| IUPAC Name | 2,2-dihydroxyethyl-dodecyl-dimethylazanium;fluoride |
| InChI Key | ZIJDQRCMNZZDIH-UHFFFAOYSA-M |
The biological activity of DHEF primarily stems from its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against various microorganisms, making DHEF a potent antimicrobial agent. The molecular targets include membrane lipids and proteins, which are crucial for maintaining cellular integrity and function.
Antimicrobial Activity
DHEF exhibits significant antimicrobial properties against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death.
Case Studies on Antimicrobial Efficacy
-
Study on Bacterial Strains :
- In vitro tests demonstrated that DHEF was effective against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 0.03% .
- The compound was found to reduce biofilm formation significantly, indicating its potential use in preventing infections associated with medical devices.
- Application in Dental Resins :
Applications in Research and Industry
DHEF has diverse applications across various fields:
- Biology : Utilized in cell culture for its antimicrobial properties.
- Medicine : Investigated for drug delivery systems due to its ability to enhance membrane permeability.
- Industry : Employed in the formulation of cleaning agents and disinfectants, particularly in settings requiring stringent hygiene standards.
Comparative Analysis with Similar Compounds
DHEF's unique properties can be contrasted with similar compounds such as:
| Compound | Antimicrobial Activity | Unique Features |
|---|---|---|
| Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium chloride | Moderate | Chloride ion limits effectiveness |
| N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium | Low | Lacks fluoride ion |
DHEF's fluoride ion contributes to its enhanced antimicrobial activity compared to its chloride counterparts, making it more effective in certain applications.
Q & A
Q. What are the standard synthetic routes for preparing quaternary ammonium fluorides like Dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides or fluorinating agents. For structurally similar compounds (e.g., hexadecyl derivatives), alkylation of dimethylaminoethanol with dodecyl bromide followed by fluorination via ion exchange (e.g., using KF or NH4F) is common. Reaction temperature (40–80°C) and solvent polarity (e.g., ethanol/water mixtures) critically affect yield, as excessive heat may degrade hydroxyethyl groups . Purification often requires recrystallization or column chromatography to remove unreacted precursors.
Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- Titration : Argentometric titration (for chloride impurities) and nonaqueous titration (for amine quantification) are standard for related ammonium salts .
- Spectroscopy : H/C NMR confirms alkyl chain integration and hydroxyethyl group presence. FT-IR identifies C-F bonds (~500 cm) and hydroxyl stretches (~3400 cm).
- Elemental Analysis : Combustion analysis validates C, H, N, and F ratios .
Q. How do solubility properties of this compound impact its application in aqueous vs. non-polar systems?
- Methodological Answer : The dodecyl chain confers hydrophobicity, while the hydroxyethyl group enhances water solubility. In aqueous solutions (pH 7–9), micelle formation occurs at critical micelle concentrations (CMC), measurable via surface tension or conductivity assays. For non-polar solvents (e.g., toluene), sonication or co-solvents (e.g., DMF) are required to disperse the compound .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s efficacy as a phase-transfer catalyst in biphasic reactions?
- Methodological Answer : The compound acts as a cationic surfactant, stabilizing anionic reactants at interfaces. For example, in SN2 reactions, the fluoride ion is shuttled from aqueous to organic phases via ion pairing with the ammonium head. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show that chain length (dodecyl vs. hexadecyl) and hydroxyethyl substitution modulate catalytic efficiency by altering micelle size and interfacial curvature .
Q. How can researchers resolve contradictions in reported thermal stability data for quaternary ammonium fluorides?
- Methodological Answer : Discrepancies arise from moisture sensitivity and decomposition pathways (e.g., Hofmann elimination). Thermogravimetric analysis (TGA) under inert gas (N) reveals decomposition onset temperatures. Comparative studies show that fluorides with hydroxyethyl groups degrade at ~150°C, while non-hydroxylated analogs degrade at ~200°C. Contradictions are mitigated by standardizing drying protocols (e.g., vacuum desiccation) and excluding protic impurities .
Q. What strategies optimize the compound’s use in stabilizing perovskite precursors for photovoltaics?
- Methodological Answer : In perovskite films, the compound’s fluoride ion passivates halide vacancies, reducing non-radiative recombination. Solvent engineering (e.g., mixing DMF with dimethylammonium chloride) enhances precursor solubility, while antisolvent dripping controls crystallization. Stability testing under 65°C/85% RH for 1,600+ hours shows T80 retention when using hydroxyethyl-modified surfactants, attributed to reduced defect density .
Q. How do computational models (e.g., DFT) predict the compound’s interaction with biological membranes?
- Methodological Answer : DFT calculations simulate adsorption energetics of the ammonium headgroup onto lipid bilayers. The hydroxyethyl group forms hydrogen bonds with phospholipid headgroups, while the dodecyl chain integrates into hydrophobic tails. MD simulations show that higher alkyl chain rigidity (vs. linear chains) reduces membrane disruption, aligning with cytotoxicity assays in eukaryotic cells .
Data Interpretation & Reproducibility
Q. Why do discrepancies arise in CMC measurements across studies, and how can they be harmonized?
- Methodological Answer : Variability stems from temperature fluctuations, ionic strength, and instrumentation (e.g., pendant drop vs. Wilhelmy plate methods). Standardizing buffer conditions (e.g., 0.1 M NaCl) and using pyrene fluorescence probes (for precise CMC determination) improve reproducibility. Inter-lab validation with reference surfactants (e.g., CTAB) is recommended .
Q. What experimental controls are essential when assessing the compound’s environmental toxicity?
- Methodological Answer :
- Negative Controls : Use non-ionic surfactants (e.g., Tween-20) to isolate ammonium-specific effects.
- Ecotoxicity Assays : Follow OECD guidelines for Daphnia magna acute toxicity (48-hour EC50). The compound’s high aquatic toxicity (H411) necessitates biodegradability studies via OECD 301B (CO evolution test) .
Application-Specific Challenges
Q. How can researchers mitigate hydrolysis of the fluoride ion during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
